3-Amino-1-benzylpyrrolidine-3-carbonitrile

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile typically involves the reaction of benzylamine with a suitable nitrile precursor under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but with enhanced efficiency and scalability . The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards .

化学反应分析

Types of Reactions

3-Amino-1-benzylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions are often conducted in polar solvents at moderate temperatures.

Major Products Formed

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Amines or other reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

科学研究应用

Pharmaceutical Development

3-Amino-1-benzylpyrrolidine-3-carbonitrile serves as an intermediate in the synthesis of several bioactive compounds, including anti-psychotic agents. Specifically, it is utilized in the preparation of N-(1-benzyl-3-pyrrolidinyl)benzamide derivatives, which have demonstrated therapeutic potential in treating psychiatric disorders . The compound's structural features allow for modifications that enhance its pharmacological properties.

Peptide Synthesis

The compound is also valuable in peptide synthesis due to its ability to participate in solid-phase peptide synthesis (SPPS). The presence of both an amino group and a carbonitrile group enables it to act as a scaffold for building complex peptides. This application is particularly relevant in designing peptides that can interact with specific biological targets, potentially leading to the development of new therapeutic agents.

Antiparasitic Research

Research has indicated that pyrrolidine derivatives, including this compound, may have activity against parasitic diseases such as Human African trypanosomiasis. These compounds are being explored for their ability to inhibit specific enzymes like pteridine reductase 1 (PTR1), which is crucial for the survival of Trypanosoma species. Studies have shown that modifications to the pyrrolidine structure can lead to improved enzyme inhibitory activity and potential antitrypanosomal effects .

Structure-Activity Relationship Studies

The compound's unique structural characteristics make it a candidate for structure-activity relationship (SAR) studies. By systematically altering the substituents on the pyrrolidine ring, researchers can evaluate how these changes affect biological activity and binding affinity to various targets. This approach aids in the rational design of more potent and selective compounds .

Synthetic Methodologies

Numerous synthetic routes have been developed for producing this compound, which facilitate its availability for research and development purposes. These methods often involve multi-step processes that incorporate various reagents and conditions tailored to achieve high yields and purity .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Pyrrolidine ring with amino and carbonitrile groups | Intermediate for anti-psychotic agents |

| N-(1-benzyl-3-pyrrolidinyl)benzamide | Benzamide structure with a pyrrolidine moiety | Anti-psychotic properties |

| Pyrrolo[2,3-d]pyrimidines | Substituted pyrimidine derivatives | Inhibitors of PTR1 in trypanosomiasis |

| Boc-Lysine | Lysine derivative with a Boc protecting group | Used in peptide synthesis |

Case Studies

Several case studies highlight the successful application of this compound in drug discovery:

- Anti-Psychotic Development : A study demonstrated that derivatives of this compound exhibited significant binding affinity to dopamine receptors, indicating potential use as anti-psychotic agents .

- Antiparasitic Activity : Research on pyrrolidine derivatives showed promising results against T. brucei, with several compounds advancing to in vivo testing due to their effective inhibition of PTR1 .

作用机制

The mechanism of action of 3-Amino-1-benzylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

3-Amino-1-phenylpyrrolidine-3-carbonitrile: Similar structure but with a phenyl group instead of a benzyl group.

3-Amino-1-methylpyrrolidine-3-carbonitrile: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

3-Amino-1-benzylpyrrolidine-3-carbonitrile is unique due to its specific structural features, such as the benzyl group, which may confer distinct chemical and biological properties compared to similar compounds . These unique properties make it a valuable compound for various scientific and industrial applications .

生物活性

3-Amino-1-benzylpyrrolidine-3-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews various studies that investigate its pharmacological properties, including its effects on viral inhibition, antibacterial activity, and potential applications in cancer treatment.

Chemical Structure

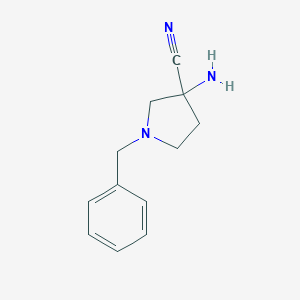

The compound's structure can be represented as follows:

This structure features a pyrrolidine ring, an amino group, and a benzyl moiety, which contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Viral Inhibition

Research has shown that derivatives of pyrrolidine compounds exhibit inhibitory effects on various viruses. For instance, studies have indicated that certain pyrrolidine derivatives can inhibit the neuraminidase enzyme of influenza viruses, suggesting a potential role for this compound in antiviral therapies. The mechanism involves competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

2. Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus. For example, a related pyrrole derivative showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against S. aureus and Escherichia coli . This suggests that this compound may also possess similar antibacterial properties.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Pyrrole Derivative | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

3. Anticancer Activity

The anticancer potential of compounds similar to this compound has been explored in various studies. For example, some pyrrolidine derivatives have shown cytotoxic effects against cancer cell lines with IC50 values in the low micromolar range (1.2–3.5 µM) . The mechanisms proposed include induction of apoptosis and disruption of cell cycle progression.

Case Studies

Several case studies illustrate the biological activities of compounds related to this compound:

Case Study 1: Antiviral Activity

A study investigated the effect of various pyrrolidine derivatives on influenza virus neuraminidase. The results indicated that certain compounds could reduce viral cytopathogenicity by over 50% at specific concentrations, demonstrating their potential as antiviral agents .

Case Study 2: Antibacterial Evaluation

In another study, a series of pyrrole derivatives were tested for antibacterial activity against E. coli and S. aureus. The results showed that these compounds had significant antibacterial effects, supporting the hypothesis that similar structures like this compound could also be effective .

属性

IUPAC Name |

3-amino-1-benzylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-12(14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-8,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COESXKHUIKDTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C#N)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622204 | |

| Record name | 3-Amino-1-benzylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145090-28-4 | |

| Record name | 3-Amino-1-benzylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。